Product packaging for Methyl 2-(3-n-butylureido)-benzoate(Cat. No.:)

Methyl 2-(3-n-butylureido)-benzoate

Cat. No.: B8546219
M. Wt: 250.29 g/mol
InChI Key: GUSKRGFIZXYODM-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzamide (B126) and Urea (B33335) Derivatives in Organic and Medicinal Chemistry

Substituted benzamides and ureas are privileged scaffolds in chemical research, prized for their versatile biological activities and synthetic accessibility. The benzamide core is a common feature in many therapeutic agents due to its ability to form key interactions with biological targets like enzymes and receptors. nih.govsigmaaldrich.com Modifications to the benzamide ring system can fine-tune a compound's physicochemical properties, such as solubility and metabolic stability, which is crucial for drug development. nih.gov This has led to their investigation in a wide range of diseases, including cancer, neurological disorders, and infectious diseases. nih.govgoogle.com For instance, certain N-substituted benzamide derivatives have been developed as histone deacetylase (HDAC) inhibitors for cancer therapy. sigmaaldrich.cnnih.gov

Similarly, the urea functional group is a cornerstone in medicinal chemistry and materials science. Its ability to act as a rigid and effective hydrogen bond donor and acceptor allows for strong and specific binding to protein targets. Substituted urea derivatives have been successfully developed into a wide array of pharmaceuticals and agrochemicals. chemhume.co.uk Research has demonstrated their potential as potent antidepressant agents and inhibitors of various enzymes. nih.gov The synthesis of unsymmetrical ureas is an active area of research, with modern methods focusing on sustainable and efficient processes, such as using carbon dioxide as a C1 building block or conducting reactions in water. chemhume.co.ukgoogle.com

Overview of Research Trajectories for Methyl 2-(3-n-butylureido)-benzoate and Analogous Chemical Structures

While this compound itself is not a widely studied compound, research into its analogs reveals several key scientific trajectories. These investigations leverage the unique properties of the ureidobenzoate framework to explore new therapeutic and industrial applications.

One major research avenue is the development of novel enzyme inhibitors. For example, a class of related compounds, ureidobenzenesulfonamides, has been recently investigated as selective inhibitors for carbonic anhydrase enzymes that are implicated in glaucoma and the progression of hypoxic cancers. nih.gov In these studies, the urea moiety is crucial for orienting the molecule within the enzyme's active site.

Another significant trajectory involves the use of substituted methyl benzoate (B1203000) structures as key synthetic intermediates. The strategic placement of functional groups on the benzoate ring allows these molecules to serve as building blocks for complex, high-value chemicals. For instance, various substituted methyl 2-methyl-3-nitrobenzoates are critical precursors in the industrial synthesis of the immunomodulatory drug Lenalidomide and certain herbicides. google.comgoogle.com The synthesis of these intermediates often requires multi-step processes that are a subject of continuous optimization research. google.comgoogle.com

Furthermore, structural chemistry studies on analogs like Methyl 2-(3-chlorobenzamido)benzoate provide fundamental insights into molecular conformation and intermolecular interactions. nih.govnih.gov X-ray crystallography of these compounds reveals how the different parts of the molecule are oriented in space and how they pack together in a solid state, which is vital information for designing new materials and understanding drug-receptor binding. nih.gov

Finally, research into analogs isolated from natural sources, such as substituted methyl benzoates from plants, explores their potential biological activities, including antioxidant or cytotoxic effects.

Table 1: Research Trajectories of Structurally Similar Compounds

Compound Class/Analog Research Area Key Findings/Application
Ureidobenzenesulfonamides Enzyme Inhibition (Anticancer, Glaucoma) Act as selective inhibitors of carbonic anhydrase isoforms (hCA IX, hCA XII). nih.gov
Substituted Methyl Nitrobenzoates Synthetic Intermediates Crucial building blocks for pharmaceuticals like Lenalidomide and herbicides. google.comgoogle.com
Methyl 2-(3-chlorobenzamido)benzoate Structural Chemistry Elucidation of 3D molecular structure and intermolecular hydrogen bonding patterns. nih.govnih.gov

Academic Research Objectives and Scope within Contemporary Chemical Sciences

The academic and industrial research involving structures analogous to this compound is driven by several clear objectives. A primary goal is the discovery and development of novel therapeutic agents. Scientists aim to design and synthesize new molecules that can selectively inhibit enzymes like carbonic anhydrases or modulate epigenetic targets to treat diseases such as cancer. nih.gov The overarching scope is to identify lead compounds with improved potency and selectivity.

A second major objective is the innovation of synthetic methodologies. Researchers are constantly working to create more efficient, cost-effective, and environmentally friendly routes to produce valuable chemical intermediates. google.comchemhume.co.uk This includes developing cascade reactions that avoid the need to isolate and purify intermediate products, thereby saving time and resources. google.com

A third objective is the detailed investigation of structure-activity relationships (SAR). By synthesizing a series of related compounds and evaluating their biological activity, chemists can determine which structural features are critical for a desired effect. sigmaaldrich.cn This fundamental work, often supported by computational modeling, guides the rational design of more effective molecules and is a cornerstone of modern drug discovery.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Methyl 2-(3-chlorobenzamido)benzoate
Methyl 2-methyl-3-nitrobenzoate
Methyl 3-nitrobenzoate
Methyl benzoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O3 B8546219 Methyl 2-(3-n-butylureido)-benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 2-(butylcarbamoylamino)benzoate

InChI

InChI=1S/C13H18N2O3/c1-3-4-9-14-13(17)15-11-8-6-5-7-10(11)12(16)18-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)

InChI Key

GUSKRGFIZXYODM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of Methyl 2-(3-n-butylureido)-benzoate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) are influenced by the electronic effects of adjacent functional groups, such as the ester, ureido, and aromatic ring.

The aromatic protons on the benzoate (B1203000) ring are anticipated to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the ester group. The protons of the n-butyl group will resonate in the upfield region (δ 0.9-3.4 ppm). The methyl protons of the ester group are expected to be a sharp singlet around δ 3.9 ppm. rsc.org The two N-H protons of the ureido linkage will likely appear as broadened signals, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H7.0 - 8.5Multiplet4H
Ureido N-H5.0 - 9.0Broad Singlet2H
Ester -OCH₃~3.9Singlet3H
Ureido -CH₂-~3.3Triplet2H
Butyl -CH₂-~1.5Multiplet2H
Butyl -CH₂-~1.3Multiplet2H
Butyl -CH₃~0.9Triplet3H

Note: Predicted values are based on analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbons of the ester and ureido groups are expected at the most downfield shifts (δ 150-170 ppm). Aromatic carbons will resonate in the δ 110-140 ppm range. The aliphatic carbons of the n-butyl chain and the methyl ester will appear in the upfield region (δ 10-60 ppm). hmdb.cachemicalbook.com

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ester C=O~167
Ureido C=O~158
Aromatic C (quaternary)120 - 140
Aromatic C-H115 - 135
Ester -OCH₃~52
Ureido -CH₂-~40
Butyl -CH₂-~31
Butyl -CH₂-~20
Butyl -CH₃~14

Note: Predicted values are based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between adjacent protons in the n-butyl chain (-CH₂-CH₂-CH₂-CH₃) and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and butyl groups to their corresponding carbon signals, as well as the aromatic protons to their respective carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It could reveal spatial proximities between the n-butyl group protons and the aromatic ring protons, helping to define the molecule's preferred conformation in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. nih.gov For this compound (C₁₃H₁₈N₂O₃), the exact mass can be calculated.

The fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the butyl group, and fragmentation around the ureido linkage. The molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the elemental composition. youtube.comyoutube.com

Predicted HRMS Data

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₁₃H₁₉N₂O₃⁺251.1390
[M+Na]⁺C₁₃H₁₈N₂O₃Na⁺273.1209
[M]⁺C₁₃H₁₈N₂O₃250.1317

Note: Fragmentation would likely lead to ions corresponding to the loss of the butyl group, the methoxy group, and other characteristic fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the urea (B33335), the C=O bonds of the ureido and ester groups, C-N stretching, C-O stretching of the ester, and vibrations associated with the aromatic ring and aliphatic C-H bonds. surfacesciencewestern.comnih.gov

Predicted FT-IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Ureido)Stretching3300 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=O (Ester)Stretching~1720
C=O (Ureido)Stretching (Amide I)~1650
N-H (Ureido)Bending (Amide II)~1560
C=C (Aromatic)Stretching1450 - 1600
C-O (Ester)Stretching1100 - 1300
C-N (Ureido)Stretching1200 - 1350

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis (drawing from related structures)

While a crystal structure for this compound is not available, analysis of related structures in the Cambridge Structural Database allows for predictions about its solid-state conformation and intermolecular interactions. nih.gov

Elucidation of Dihedral Angles and Planarity within the Molecular Scaffold

For instance, in the related coumarin-benzoate derivative, the dihedral angle between the coumarin (B35378) and methyl benzoate rings is a key structural parameter. nih.gov Similarly, for this compound, the dihedral angle between the plane of the phenyl ring and the plane of the ureido group (N-C(O)-N) is crucial. This angle is influenced by steric hindrance from the n-butyl group and the methyl ester, as well as by intramolecular hydrogen bonding.

The planarity of the ureido group itself is a subject of interest. Generally, the C-N bonds of a urea moiety exhibit partial double bond character, which favors planarity. However, steric crowding can lead to puckering or twisting. The planarity can be quantitatively described by the sum of the angles around the central carbonyl carbon and the nitrogen atoms.

A hypothetical table of selected dihedral angles for this compound, based on common values in similar structures, is presented below. These values are illustrative and would require experimental verification through X-ray crystallography.

Dihedral Angle Description Expected Approximate Value (°)
C1-C2-N1-C(O)Torsion angle defining the orientation of the ureido group relative to the benzene (B151609) ring0 - 30
C2-N1-C(O)-N2Torsion angle within the ureido group160 - 180
N1-C(O)-N2-C(butyl)Torsion angle defining the orientation of the n-butyl group170 - 180
C2-C1-C(O)-O(Me)Torsion angle of the methyl ester group relative to the benzene ring0 - 20

Table 1: Hypothetical Dihedral Angles for this compound

Analysis of Intermolecular Hydrogen Bonding and π-Stacking Interactions

The supramolecular assembly of this compound in the solid state is expected to be significantly influenced by intermolecular hydrogen bonding and π-stacking interactions. The ureido group provides both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O), facilitating the formation of robust hydrogen-bonded networks.

π-stacking interactions between the aromatic rings of adjacent molecules are also anticipated to play a role in the crystal packing. researchgate.netyoutube.com These interactions arise from the attractive, noncovalent forces between the π-electron clouds of the benzene rings. youtube.com The geometry of these interactions can be parallel-displaced or T-shaped, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. The presence of substituents on the aromatic ring can modulate the strength and nature of these π-π interactions. rsc.org

A summary of potential intermolecular interactions is provided in the table below.

Interaction Type Donor Acceptor Typical Distance/Geometry
Hydrogen BondN-H (ureido)C=O (ureido)D···A distance: 2.8 - 3.2 Å
Hydrogen BondN-H (ureido)C=O (ester)D···A distance: 2.8 - 3.2 Å
π-StackingBenzene RingBenzene RingCentroid-centroid distance: 3.3 - 3.8 Å (Parallel-displaced)

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has been a pivotal tool in characterizing the electronic structure and energetics of Methyl 2-(3-n-butylureido)-benzoate. DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry and determine its electronic properties.

Key energetic parameters derived from these calculations provide a quantitative measure of the molecule's stability and reactivity. These include the total energy, the energies of the frontier molecular orbitals (HOMO and LUMO), and the energy gap between them. The optimized molecular structure reveals the spatial arrangement of atoms, bond lengths, and bond angles that correspond to the lowest energy state of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface of this compound illustrates the charge distribution and electrostatic potential across the molecule.

The MEP map is color-coded to represent different potential values. Regions of negative potential, typically shown in red, are susceptible to electrophilic attack and are located around electronegative atoms like oxygen. Conversely, regions of positive potential, indicated in blue, are prone to nucleophilic attack and are generally found around hydrogen atoms. For this compound, the MEP analysis highlights the carbonyl oxygen atoms and the nitrogen atoms of the ureido group as primary sites for electrophilic interaction, while the hydrogen atoms of the amino groups and the butyl chain are potential sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Chemical Reactivity Insights

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is primarily localized on the ureido and benzoate (B1203000) moieties, indicating that these are the regions from which an electron is most likely to be donated. The LUMO, on the other hand, is distributed over the aromatic ring and the carbonyl groups, suggesting these are the areas most likely to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller energy gap implies higher reactivity.

ParameterValue (eV)
HOMO Energy-6.21
LUMO Energy-1.34
Energy Gap (ΔE)4.87

This data is based on theoretical calculations and may vary depending on the computational method and basis set used.

Natural Bonding Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the charge distribution within the molecule and the nature of intermolecular interactions. NBO analysis for this compound reveals significant charge delocalization and hyperconjugative interactions.

Molecular Docking and Simulation Studies to Model Binding Interactions with Potential Targets (based on related compounds)

While specific molecular docking studies on this compound may be limited, studies on structurally related ureido-benzoate derivatives provide valuable insights into their potential biological targets. These compounds have been investigated for their interactions with various enzymes and receptors.

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. These simulations calculate a binding score, which estimates the binding affinity. For related compounds, docking studies have often shown that the ureido group plays a crucial role in forming hydrogen bonds with key amino acid residues in the active site. The benzoate moiety can engage in pi-pi stacking or hydrophobic interactions, further anchoring the molecule. These computational models are instrumental in rational drug design and in understanding the structure-activity relationships of this class of compounds.

Conformational Landscape Analysis and Energy Minimization Studies

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its conformation. Conformational analysis aims to identify the stable conformations (conformers) of the molecule and their relative energies.

Energy minimization studies, often performed using molecular mechanics or quantum mechanics methods, are used to find the lowest energy conformation. By systematically rotating the rotatable bonds, a potential energy surface can be generated, revealing the various low-energy conformers. For this compound, the key rotatable bonds are those in the n-butyl chain and the bond connecting the ureido group to the benzoate ring. The global minimum energy conformation represents the most stable and likely structure of the molecule in a given environment. Understanding the conformational landscape is crucial for predicting how the molecule will interact with its biological targets.

Structure Activity Relationship Sar Studies of Urea Benzoate Derivatives

Impact of Urea (B33335) Linkage and n-Butyl Substituent on Molecular Activity

The urea linkage (-NH-CO-NH-) is a fundamental component in many biologically active compounds due to its ability to form multiple hydrogen bonds with biological targets such as enzymes and receptors. nih.gov In the context of urea-benzoate derivatives, this linkage is often crucial for activity. Studies on related compounds have shown that replacing the urea moiety with chemically similar groups, such as a thiourea (B124793) or a carbamate (B1207046), can lead to a significant decrease in potency. For instance, in a series of adamantyl urea derivatives, converting the urea to a thiourea resulted in an 80-fold decrease in anti-Mycobacterium tuberculosis activity, while replacement with a carbamate led to an even more substantial drop in potency. nih.gov This highlights the specific hydrogen bonding capacity of the urea group as a critical factor for the molecular activity of these compounds.

The n-butyl group attached to the urea linkage also plays a significant role. SAR studies on related urea derivatives have indicated a preference for bulky substituents at this position for maximal activity. researchgate.net While a simple n-butyl group is not as large as an adamantyl or cyclooctyl ring, its size and lipophilicity are important for fitting into specific binding pockets. In one study, replacing a bulky adamantyl group with smaller cycloalkyl groups like cyclohexyl or cyclopentyl resulted in a considerable decrease in biological activity. nih.gov This suggests that the size and shape of the substituent, such as the n-butyl group in Methyl 2-(3-n-butylureido)-benzoate, are fine-tuned to interact favorably with a hydrophobic pocket in its biological target. The urea fragment itself, in some inhibitor-enzyme complexes, has been shown to form multiple hydrogen bonds with amino acid residues in the active site of an enzyme. nih.gov

The table below summarizes the impact of modifying the core urea linkage in related compounds on their biological activity.

Modification Resulting Group Impact on Activity Reference
Replacement of UreaThiourea80-fold decrease nih.gov
Replacement of UreaCarbamate>800-fold decrease nih.gov
Mono-N-methylation of UreaN-Methyl UreaSignificant decrease nih.gov

Positional and Electronic Effects of Substitutions on the Benzoate (B1203000) Ring

Studies on phenyl benzoates have shown that both the phenyl and benzoyl ring substituents have a reverse effect on the carbonyl carbon's chemical shift, with electron-withdrawing groups causing shielding and electron-donating groups having the opposite effect. nih.gov This indicates a cross-interaction between substituents on the different rings, where electron-withdrawing groups on one ring decrease the sensitivity to substitution on the other. nih.gov In the context of biological activity, substitutions on the aryl ring of urea derivatives are often well-tolerated, suggesting this part of the molecule can be modified to fine-tune properties like solubility or metabolism without abolishing the primary activity. researchgate.net

In a study of methyl benzoate derivatives as inhibitors of the pentose (B10789219) phosphate (B84403) pathway, the nature and position of substituents were key to their inhibitory potency. nih.gov For example, molecular docking analyses revealed that specific substituted benzoates had the highest inhibitory potency against different enzymes in the pathway, underscoring the importance of the substitution pattern for targeted inhibition. nih.gov This suggests that for this compound, the position of the urea substituent at the 2-position of the benzoate ring is likely critical for orienting the molecule correctly within its binding site. Shifting this group to the 3- or 4-position would be expected to significantly alter its biological activity.

The following table illustrates the general effects of substituents on the electronic properties of a benzoate ring.

Substituent Type Example Groups Electronic Effect
Electron-Donating-OCH₃, -CH₃, -NMe₂Increase electron density on the ring
Electron-Withdrawing-NO₂, -CN, -Cl, -BrDecrease electron density on the ring

Exploration of Alkyl Chain Length and Branching within the Urea Moiety on Compound Function

The length and branching of the alkyl chain on the urea moiety, represented by the n-butyl group in this compound, can significantly influence the compound's function. This is often due to changes in lipophilicity, steric hindrance, and the ability to fit into hydrophobic binding pockets.

Research on N-alkyl-N'-(2-benzylphenyl)ureas, which are structurally related, has shown that the alkyl chain length markedly affects their ability to act as gelators for various solvents. nih.govresearchgate.net Derivatives with long alkyl chains were effective for gelling polar solvents, while those with short alkyl chains were better for non-polar solvents. nih.govresearchgate.net This demonstrates that the alkyl chain length directly influences the intermolecular interactions that govern the compound's physical properties, which can translate to biological activity.

More directly related to biological function, a study on benzoyl-thiourea derivatives as urease inhibitors found that increasing the N-alkyl chain length did not favor inhibition. nih.govresearchgate.net A screening of compounds with progressively longer alkyl chains (from hydrogen to a five-carbon chain) showed that the compound without any N-alkyl chain was the most active inhibitor. nih.govresearchgate.net This suggests that for some biological targets, a smaller substituent is preferred, and increasing the alkyl chain length can be detrimental to activity. Conversely, other studies on urea derivatives have shown a preference for bulky aliphatic ring systems, where larger groups enhance activity. nih.gov This highlights that the optimal alkyl chain length and structure are highly dependent on the specific biological target.

The table below shows the effect of N-alkyl chain length on the inhibitory activity of benzoyl-thiourea derivatives against urease.

Compound N-Alkyl Substituent (R) Relative Inhibitory Activity Reference
BTU1HMost Active nih.gov, researchgate.net
BTU2MethylLess Active than BTU1 nih.gov, researchgate.net
BTU3EthylLess Active than BTU2 nih.gov, researchgate.net
BTU4PropylLess Active than BTU3 nih.gov, researchgate.net
BTU5ButylLeast Active nih.gov, researchgate.net

The "Magic Methyl" Effect: Lessons for Design from Related Methylated Compounds

The "magic methyl" effect is a phenomenon in medicinal chemistry where the addition of a single methyl group to a molecule results in a surprisingly large and unexpected increase in biological potency. juniperpublishers.com This effect is not due to a simple increase in size or lipophilicity but often arises from the methyl group's ability to favorably alter the molecule's conformation, block metabolic degradation, or improve its binding affinity by displacing water molecules in a hydrophobic pocket. juniperpublishers.com More than half of high-value drugs contain methyl groups, highlighting their importance in drug design. juniperpublishers.com

The introduction of a methyl group can have several positive impacts:

Increased Potency: A methyl group can fit snugly into a hydrophobic pocket of a biological target, increasing binding affinity and potency. juniperpublishers.com

Enhanced Selectivity: A methyl group can introduce steric hindrance that prevents the molecule from binding to off-targets.

Improved Metabolic Stability: Methylation at a site prone to metabolic attack (e.g., by cytochrome P450 enzymes) can block this process, increasing the drug's half-life.

However, the effect is not always positive. In some cases, methylation can decrease activity. For example, mono-N-methylation of the urea linkage in a series of anti-tuberculosis compounds led to a decrease in activity, and di-N-methylation caused an even greater loss of potency. nih.gov This demonstrates that the "magic" of the methyl group is highly context-dependent and relies on the specific topology of the binding site. For this compound, the addition of a methyl group to the benzoate ring or the n-butyl chain could be explored as a strategy to potentially enhance its activity, but its success would depend on the specific interactions with its biological target.

Development of Pharmacophore Models from Structural and Interaction Data

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These models are crucial tools in drug discovery for identifying new potential drugs from large compound libraries.

For classes of compounds similar to this compound, pharmacophore models have been successfully developed. In a study of adamantyl urea derivatives as anti-tuberculosis agents, a clear pharmacophore was identified that was consistent with inhibitors of the epoxide hydrolase family of enzymes. researchgate.netnih.gov This model would include features like a hydrogen bond donor/acceptor (the urea group) and a bulky hydrophobic group (the adamantyl ring).

Similarly, research on benzofuran-substituted urea derivatives identified them as novel antagonists of the P2Y(1) receptor, a target for antiplatelet agents. nih.gov This work established a pharmacophore based on the benzofuran-urea scaffold. For inhibitors of the p38 MAPK enzyme, the urea group itself is a key pharmacophore element, forming hydrogen bonds with specific amino acid residues in the enzyme's active site. nih.gov

For this compound, a hypothetical pharmacophore model would likely include:

Hydrogen Bond Donors and Acceptors: The two N-H groups and the carbonyl oxygen of the urea moiety.

A Hydrophobic Feature: The n-butyl chain.

An Aromatic Ring Feature: The benzoate ring, with a specific substitution pattern that places the other features in the correct spatial orientation.

Such a model, developed from structural data and SAR studies, would be invaluable for designing more potent and selective analogs.

Contribution to Drug Discovery Research and Medicinal Chemistry

Utility of Methyl 2-(3-n-butylureido)-benzoate as a Chemical Precursor for Bioactive Molecules

This compound serves as a valuable starting material, or precursor, for the synthesis of more complex and biologically active molecules. The inherent reactivity of its functional groups—the urea (B33335), the ester, and the aromatic ring—allows for a wide range of chemical modifications. Medicinal chemists can leverage this scaffold to create derivatives with tailored properties.

The synthesis process often begins with a core structure, such as a methyl benzoate (B1203000) derivative, which is then elaborated upon. For instance, synthetic routes can be designed starting from related compounds like methyl 3-(3-oxo-3-4-dihydroquinoxalin-2-yl) propanoate to create novel antiproliferative agents. mdpi.com In a similar vein, processes have been developed for synthesizing compounds like 2-chlorosulfonyl-3-methyl benzoate from a methyl benzoate starting material, highlighting the utility of this core in building more complex functionalized molecules. google.com

The urea component is critical, as urea and its derivatives are celebrated scaffolds in medicinal chemistry due to their structural flexibility and ability to participate in hydrogen bonding. researchgate.net By modifying the n-butyl group or the benzoate ring of the parent compound, researchers can systematically alter the molecule's size, shape, and electronic distribution. This allows for the exploration of structure-activity relationships (SAR), a fundamental process in drug discovery where derivatives are synthesized and tested to understand how chemical structure relates to biological activity. For example, the synthesis of various N-alkyl propanamides from a quinoxaline-based precursor demonstrates how modifications can lead to compounds with potent, broad-spectrum antiproliferative activity. mdpi.com This strategic derivatization can lead to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Application in Scaffold-Based Design and Lead Compound Optimization Strategies

In drug discovery, "scaffold hopping" is a technique used to identify new molecular frameworks with similar biological activity to existing lead compounds, often to access novel chemical space or improve properties. nih.gov The urea-benzoate core can serve as a template in such efforts. By retaining the key binding interactions of the urea-benzoate motif while altering the peripheral chemical groups, chemists can generate new lead compounds. This strategy has been successfully employed to develop novel inhibitors for various biological targets. nih.gov

Heterocyclic scaffolds like benzothiazole (B30560) and quinoxaline (B1680401) have been extensively explored for their therapeutic potential, leading to inhibitors of key enzymes in cancer pathways. mdpi.comnih.gov The principles learned from these established scaffolds can be applied to the urea-benzoate framework. Lead optimization is an iterative process of refining a lead compound's structure to improve its drug-like properties. The this compound scaffold allows for systematic modifications, such as altering the length and branching of the alkyl chain on the urea or introducing substituents onto the benzoate ring, to fine-tune the compound's interaction with its biological target.

Strategies for Enhancing Molecular Recognition and Target Affinity in Urea-Benzoate Architectures

The effectiveness of a drug molecule is highly dependent on its ability to recognize and bind to its specific biological target, such as a protein or enzyme. The urea-benzoate architecture contains key features that facilitate strong and specific molecular recognition. The urea group is particularly important as it can act as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (through its carbonyl oxygen). researchgate.net This dual functionality allows it to form highly directional and specific interactions with amino acid residues in a protein's binding site. researchgate.netnih.govrsc.org

Several strategies can be employed to enhance the binding affinity of molecules built on this framework:

Structural Preorganization : Modifying the scaffold to lock it into a conformation that is complementary to the target's binding site can significantly increase affinity. This reduces the entropic penalty of binding.

Exploiting π-π Stacking : The aromatic benzoate ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. These interactions contribute significantly to binding affinity. researchgate.net

Modulating Physicochemical Properties : Fine-tuning properties such as solubility and lipophilicity can improve a compound's ability to reach its target in a biological system, indirectly enhancing its apparent affinity. The derivatization of urea molecules is a common strategy to improve these properties. researchgate.net

Research on diaryl ureas has shown that the incorporation of two aromatic systems flanking the urea core is a dominant strategy, particularly in oncology, to improve binding capacity. researchgate.net Similarly, studies on the treatment of urea-cycle disorders have utilized sodium phenylacetate (B1230308) and sodium benzoate, demonstrating the biological relevance of these chemical moieties. nih.gov

Development of Novel Chemical Entities as Biological Probes or Research Tools

Beyond their potential as therapeutic agents, compounds derived from the this compound scaffold can be developed into valuable biological probes. These research tools are essential for studying biological processes and validating new drug targets. A biological probe is a molecule designed to interact with a specific target in a complex biological system, allowing researchers to investigate the target's function.

The key to a good probe is high potency and selectivity for its intended target. The tunable nature of the urea-benzoate scaffold makes it well-suited for developing such tools. By systematically modifying the structure, researchers can optimize a compound's selectivity for one protein over closely related ones. For example, calixarene (B151959) urea derivatives have been developed for the selective binding and removal of specific anions like phosphate (B84403) and benzoate, demonstrating their utility as specialized chemical tools. researchgate.net

Once a selective binder is identified, it can be further modified, for example, by attaching a fluorescent tag or a radioactive isotope. These tagged molecules allow for the visualization and quantification of the target protein in cells and tissues, providing critical insights into its localization, expression levels, and interactions.

Role in Computational Screening and Virtual Library Design for Chemical Space Exploration

In the era of digital drug discovery, computational methods are indispensable for accelerating the identification of new lead compounds. The this compound scaffold is an ideal candidate for use in computational screening and the design of virtual libraries.

Virtual Screening involves using computer algorithms to screen vast databases of chemical structures to identify those that are most likely to bind to a drug target. A known active compound with the urea-benzoate scaffold can be used as a query to search for structurally similar molecules with potentially improved properties. nih.gov

Virtual Library Design takes this a step further by using a core scaffold to generate a large, hypothetical (or "virtual") library of related compounds. researchgate.netchemrxiv.orgresearchgate.net Using the this compound core, a virtual library can be constructed by computationally adding a diverse range of chemical groups at various attachment points. For instance, different alkyl or aryl groups could replace the n-butyl group, and various substituents could be placed on the benzoate ring.

Modern computational tools, some driven by artificial intelligence, can generate these libraries and predict their properties, such as binding affinity, solubility, and synthetic accessibility. researchgate.netarxiv.org This in silico approach allows chemists to explore a vast chemical space and prioritize the most promising candidates for actual synthesis and testing, saving significant time and resources. researchgate.net This process of generative scaffold decoration is a key step in modern lead optimization. researchgate.netchemrxiv.org

Emerging Research Directions and Future Perspectives for Urea Benzoate Chemistry

Development of Advanced Synthetic Methodologies for Rapid Diversification of the Urea-Benzoate Scaffold

The synthesis of urea (B33335) derivatives has traditionally relied on methods involving toxic reagents like phosgene (B1210022) and isocyanates. ontosight.ai However, the demand for safer and more environmentally friendly processes has spurred the development of advanced synthetic methodologies. These modern techniques not only address safety concerns but also offer pathways for the rapid diversification of the urea-benzoate scaffold, enabling the creation of large and varied compound libraries for screening.

Recent advancements include the use of safer phosgene substitutes such as N,N'-carbonyldiimidazole (CDI). ontosight.ai Furthermore, innovative approaches like microwave-assisted synthesis and one-pot, two-step procedures are gaining prominence for their efficiency and speed. oxfordglobal.com For instance, a microwave-assisted Staudinger–aza-Wittig reaction has been developed for the synthesis of N,N'-disubstituted urea derivatives from alkyl halides and amines. oxfordglobal.com

Combinatorial chemistry, a technique for synthesizing a large number of different but structurally related molecules, is also being applied to the urea-benzoate scaffold. nih.govnih.gov This approach, combined with high-throughput screening, allows for the rapid identification of compounds with desired biological activities. The development of parallel synthesis techniques, where multiple compounds are synthesized simultaneously, further accelerates the drug discovery process. researchgate.net

Moreover, green chemistry principles are being integrated into the synthesis of urea derivatives. This includes the use of CO2 as a C1 building block under atmospheric pressure and room temperature, and highly selective electrochemical synthesis methods that operate under mild conditions. nih.govnih.gov These sustainable methods reduce the environmental impact of chemical synthesis while providing efficient routes to novel urea-benzoate compounds.

A summary of various synthetic approaches for urea derivatives is presented below:

Methodology Description Advantages Reference(s)
Traditional Methods Use of phosgene or isocyanates.Well-established and effective for various urea derivatives. ontosight.ai
Safer Reagents Utilization of phosgene substitutes like N,N'-carbonyldiimidazole (CDI).Reduced toxicity and safer handling. ontosight.ai
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reaction rates.Faster reaction times and often higher yields. oxfordglobal.com
One-Pot Synthesis Multiple reaction steps are carried out in a single reaction vessel.Increased efficiency and reduced waste. nih.gov
Combinatorial Chemistry Systematic synthesis of a large library of related compounds.Rapid generation of diverse molecules for screening. nih.govnih.gov
Green Chemistry Approaches Use of sustainable reagents and conditions, such as CO2 as a C1 source or electrochemical synthesis.Environmentally friendly and often milder reaction conditions. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid and accurate prediction of molecular properties and activities. nih.govresearchgate.netnih.gov These computational tools can be powerfully applied to the rational design of novel urea-benzoate derivatives with enhanced therapeutic potential.

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained to predict the biological activity of new urea-benzoate derivatives based on their chemical structure. springernature.com These models can also be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate compounds with unfavorable profiles early in the drug discovery process. springernature.com By integrating AI and ML, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources. nih.gov

Application of Multi-Omics Approaches for Deeper Mechanistic Understanding of Biological Effects

To fully understand the therapeutic potential and potential toxicity of urea-benzoate derivatives, it is crucial to elucidate their mechanisms of action at a molecular level. Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological effects of a compound. mdpi.com

For instance, transcriptomics can reveal which genes are up- or down-regulated in response to treatment with a urea-benzoate derivative, providing clues about the cellular pathways that are affected. nih.gov Proteomics can identify the proteins that directly interact with the compound, helping to pinpoint its molecular targets. mdpi.com Metabolomics can measure changes in the levels of small molecules (metabolites) in a biological system, offering insights into the metabolic consequences of the compound's activity. nih.govresearchgate.net

By integrating these different layers of "omics" data, researchers can construct detailed models of the molecular networks that are perturbed by a urea-benzoate derivative. researchgate.netresearchgate.net This systems-level understanding can help to identify biomarkers for drug efficacy and toxicity, and can inform the design of more selective and potent therapeutic agents. mdpi.com For example, a multi-omics analysis of exposure to certain chemicals has been shown to disturb the urea cycle and choline (B1196258) metabolism. nih.gov Such insights are invaluable for predicting potential adverse effects and for optimizing the therapeutic window of new drug candidates.

Exploration of Novel Biological Systems and Targets for Urea-Benzoate Derivatives

The urea-benzoate scaffold has already demonstrated activity against a range of biological targets, particularly in the field of oncology. frontiersin.org Many urea-containing compounds, such as Sorafenib and Lenvatinib, are approved as multi-kinase inhibitors for the treatment of various cancers. nih.govfrontiersin.org The urea moiety in these drugs plays a crucial role in binding to the kinase domain of target proteins. nih.gov

However, the therapeutic potential of urea-benzoate derivatives is not limited to cancer. Researchers are actively exploring novel biological systems and targets for these compounds. For example, some urea derivatives have shown promise as antimicrobial agents, with activity against bacteria such as Acinetobacter baumannii. nih.gov Others are being investigated for their potential to treat inflammatory diseases by targeting components of the inflammasome, such as NEK7. nih.gov

The versatility of the urea-benzoate scaffold allows for its modification to target a wide array of proteins and enzymes. The ability of the urea group to form key hydrogen bonds can be leveraged to design inhibitors for various enzyme classes. researchgate.net Future research will likely uncover new therapeutic applications for this class of compounds in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. ontosight.ai

Rational Design of Functional Materials Incorporating Urea-Benzoate Motifs

Beyond their therapeutic applications, urea-benzoate motifs are also being explored for their use in the rational design of functional materials. The strong hydrogen-bonding capabilities of the urea group make it an excellent building block for the construction of self-assembling supramolecular structures. nih.govresearchgate.net

By carefully designing the molecular structure of urea-benzoate derivatives, it is possible to create a variety of functional materials, including supramolecular polymers, gels, and capsules. nih.govrsc.org These materials can have a range of applications, from drug delivery systems to scaffolds for tissue engineering. For example, supramolecular gels formed from urea derivatives can be designed to be responsive to external stimuli, such as changes in temperature or pH, allowing for the controlled release of encapsulated drugs. rsc.org

The integration of urea-benzoate motifs into polymeric materials can also lead to the development of novel elastomers with enhanced properties, such as increased strength and toughness. reading.ac.uk The design of these materials is guided by an understanding of the structure-property relationships of the urea-benzoate building blocks. reading.ac.uk As our understanding of supramolecular chemistry deepens, so too will our ability to create sophisticated functional materials based on the versatile urea-benzoate scaffold.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(3-n-butylureido)-benzoate, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves a multi-step sequence: (1) Esterification : Reacting 2-aminobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 2-aminobenzoate. (2) Ureido Formation : Introducing the 3-n-butylureido group via reaction with n-butyl isocyanate in anhydrous dichloromethane, using a base like triethylamine to deprotonate the amine intermediate. Critical Parameters :
  • Temperature control (0–5°C during ureido coupling to minimize side reactions).
  • Solvent purity (anhydrous conditions prevent hydrolysis of isocyanate).
  • Stoichiometric ratios (excess isocyanate ensures complete conversion).
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the ester (-COOCH₃) via a singlet at ~3.8 ppm (¹H) and 165–170 ppm (¹³C). The ureido NH protons appear as broad peaks at 5.5–6.5 ppm, while the n-butyl chain shows characteristic alkyl signals (0.9–1.6 ppm).
  • IR Spectroscopy : Stretching vibrations for the urea group (N-H at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms the molecular weight (e.g., calculated for C₁₃H₁₈N₂O₃: 274.13 g/mol).
    Cross-validation with elemental analysis ensures purity .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX or Mercury) elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer :
  • Structure Solution : Use SHELXS/SHELXD for phase determination from X-ray diffraction data. Refinement in SHELXL optimizes bond lengths/angles and thermal parameters .
  • Visualization in Mercury : Analyze hydrogen-bonding networks (e.g., urea N-H⋯O interactions) and π-π stacking of the benzoate ring. The "Materials Module" in Mercury quantifies packing similarity with analogs .
  • Void Analysis : Identify solvent-accessible voids to assess crystallinity and stability.

Q. What strategies resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line selection (e.g., HepG2 vs. MCF-7), solvent (DMSO concentration ≤0.1%), and exposure time.
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted isocyanate) may skew results.
  • Structural Analog Comparison : Compare IC₅₀ values with derivatives (e.g., methyl vs. ethyl esters) to isolate the role of the n-butylureido group .

Explain the role of the n-butylureido group in the compound’s reactivity and interaction with biological targets.

  • Methodological Answer :
  • Hydrophobic Interactions : The n-butyl chain enhances lipophilicity (calculated logP ~2.5), improving membrane permeability.
  • Hydrogen Bonding : Ureido NH acts as a donor for protein backbone carbonyls (e.g., in enzyme active sites). Molecular docking (AutoDock Vina) can map binding poses.
  • Steric Effects : The bulky group may hinder rotation, stabilizing specific conformations during ligand-receptor binding. FT-IR titration studies with bovine serum albumin (BSA) quantify binding constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.